molecular formula C16H23NO2S B2980277 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903293-09-3

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2980277
CAS No.: 1903293-09-3
M. Wt: 293.43
InChI Key: RBTCOGSWCNKTAM-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This acetamide derivative features a 3-methylphenyl group linked through an acetamide bridge to a tetrahydropyran (oxan-4-yl) sulfur-containing ethyl chain. The incorporation of both a sulfur atom and a tetrahydropyran ring is a common strategy in medicinal chemistry, as these motifs are found in compounds with a broad spectrum of pharmacological activities . The compound is structurally analogous to other bioactive molecules investigated as intermediates in the synthesis of fluorine-containing isoquinoline alkaloids, which have shown potential for antituberculosis activity . The sulfur-containing moiety in its structure is of particular interest, as sulfur-containing compounds often serve important functions in pharmaceutical applications and display diverse biological activities . Furthermore, the amphiphilic nature of this molecule, containing both a lipophilic aromatic ring and a polar amide and sulfide chain, suggests it could be investigated for its interaction with enzymes like phospholipase A2, which is a known target for cationic amphiphilic drugs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine any and all safety precautions and procedures for handling the compound.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-13-3-2-4-14(11-13)12-16(18)17-7-10-20-15-5-8-19-9-6-15/h2-4,11,15H,5-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCOGSWCNKTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple stepsThe final step involves the acetamide formation through a reaction with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

3-Methylphenyl vs. Other Aromatic Substituents

The 3-methylphenyl group in the target compound contrasts with analogs bearing methoxy, bromo, or dichlorophenyl groups. For example:

  • N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) () includes a 3-methoxyphenyl group, which enhances water solubility via hydrogen bonding.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features electron-withdrawing Cl substituents, likely increasing metabolic stability but reducing solubility.
Sulfanyl Group Variations

The oxan-4-ylsulfanyl (tetrahydropyran-thioether) side chain distinguishes the target compound from analogs with simpler thioether or heterocyclic linkages:

  • 2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide () incorporates a triazole-thioether moiety, which may improve coordination ability or receptor binding.

Impact : The oxane ring in the target compound could confer conformational rigidity and moderate polarity, balancing solubility and metabolic stability compared to planar heterocycles .

Amide Backbone and Side-Chain Modifications

N-Ethylacetamide Derivatives

The target compound’s ethylacetamide backbone is shared with multiple analogs, but side-chain modifications alter properties:

  • N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide () has a naphthyl group, increasing aromatic surface area for hydrophobic interactions.
  • N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide (16) () includes a biphenyl system, likely enhancing receptor affinity but reducing solubility.

Impact : The oxan-4-ylsulfanyl side chain in the target compound may offer better water solubility than purely aromatic substituents (e.g., naphthyl) while maintaining metabolic stability .

Table 1: Structural and Property Comparison
Compound Molecular Weight Key Substituents Solubility* Metabolic Stability*
Target Compound ~307.4 g/mol 3-Methylphenyl, oxane-thioether Moderate (predicted) High (predicted)
N-{2-[(3-Methoxyphenyl)amino]ethyl}acetamide (14) ~314.4 g/mol 3-Methoxyphenyl High Moderate
2-(3,4-Dichlorophenyl)acetamide () ~386.2 g/mol 3,4-Dichlorophenyl Low High
2-Cyano-N-[(methylamino)carbonyl]acetamide () ~141.1 g/mol Cyano, methylcarbamoyl High Low (untested)

*Predicted based on substituent effects.

Notes:

  • The oxane-thioether group may reduce crystallinity compared to dichlorophenyl analogs (), aiding formulation .
  • Cyano-containing analogs () show higher solubility but unverified toxicity, cautioning against direct extrapolation .

Biological Activity

2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, a compound of significant interest in pharmaceutical research, exhibits a range of biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C13H19NO3S
  • Molecular Weight: 273.36 g/mol

The compound features an oxan-4-ylsulfanyl group, which is believed to contribute to its biological activity by interacting with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with biological molecules, potentially leading to inhibition of sulfonamide-sensitive enzymes. Additionally, the oxan-4-ylsulfanyl group may modulate enzyme or receptor activity, influencing various physiological pathways .

Potential Biological Effects

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially useful in treating infections.
  • Anticancer Properties: Research indicates potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .
  • Neuroprotective Effects: The compound may also possess neuroprotective properties, although detailed studies are required to confirm this aspect.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 values in low molar range for cancer cells
NeuroprotectionPotential protective effects on neuronal cells

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, derivatives similar to this compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines. The most active compounds exhibited IC50 values as low as 1.9 µg/mL compared to doxorubicin (IC50 3.23 µg/mL), indicating promising potential for further development as anticancer agents .

Table 2: Comparison with Related Compounds

Compound NameIC50 (µg/mL) HCT-116IC50 (µg/mL) MCF-7
2-(3-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)...1.92.3
Doxorubicin3.23Not specified

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